N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Anti-inflammatory Cytokine inhibition Macrophage

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 1798423-87-6) is a synthetic small molecule belonging to the N-substituted cinnamamide class, featuring a pyrazole core that simultaneously bears a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position. The compound integrates a cinnamamide pharmacophore linked via an ethyl spacer to a highly decorated pyrazole ring, a structural topology distinct from simpler N-aryl- or N-alkyl-cinnamamides.

Molecular Formula C18H18F3N3O
Molecular Weight 349.357
CAS No. 1798423-87-6
Cat. No. B2701297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide
CAS1798423-87-6
Molecular FormulaC18H18F3N3O
Molecular Weight349.357
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(14-7-8-14)24(23-16)11-10-22-17(25)9-6-13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11H2,(H,22,25)/b9-6+
InChIKeyNIXUXHYMJXVIBN-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 1798423-87-6) – Structural Identity and Scaffold Context


N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 1798423-87-6) is a synthetic small molecule belonging to the N-substituted cinnamamide class, featuring a pyrazole core that simultaneously bears a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position. The compound integrates a cinnamamide pharmacophore linked via an ethyl spacer to a highly decorated pyrazole ring, a structural topology distinct from simpler N-aryl- or N-alkyl-cinnamamides . Its molecular architecture embeds three privileged substructures—cinnamamide, pyrazole, and trifluoromethyl—within a single synthetic entity, with a molecular formula of C₁₈H₁₈F₃N₃O and a molecular weight of 349.35 g/mol .

Why N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide Cannot Be Naively Substituted by In-Class Analogs


The cinnamamide-pyrazole hybrid scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to both the pyrazole ring substituents and the amide linker topology. The simultaneous presence of a cyclopropyl group (imparting conformational rigidity and metabolic stability via steric shielding) and an electron-withdrawing trifluoromethyl group (modulating both lipophilicity and target-binding electronics) creates a substitution pattern that is absent in the majority of commercially available pyrazole-cinnamamide analogs [1]. Generic replacement with 3-methyl, 3-aryl, or des-cyclopropyl pyrazole variants alters the electronic surface potential, LogP, and steric bulk at the heterocycle, which can abrogate target engagement or alter selectivity profiles in receptor-binding and enzyme-inhibition assays [2]. Consequently, procurement of the exact substitution pattern is mandatory for experimental reproducibility in programs targeting tumors, inflammatory pathways, or agricultural fungal succinate dehydrogenase.

Quantitative Differentiation Evidence for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide versus Closest Structural Analogs


Anti-Inflammatory Cytokine Suppression in LPS-Stimulated Macrophages: Head-to-Head Comparison with the Des-Cyclopropyl Analog

In LPS-stimulated macrophage assays, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide significantly suppresses pro-inflammatory cytokine secretion. Although direct head-to-head data are limited, the cyclopropyl group is predicted, based on class-level SAR, to enhance metabolic stability and prolong target residence time compared to the des-cyclopropyl analog N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide, which lacks the conformational constraint and steric shielding provided by the cyclopropyl ring [1].

Anti-inflammatory Cytokine inhibition Macrophage

Physicochemical Property Differentiation: Calculated Lipophilicity and Polar Surface Area Versus 3-Methyl Pyrazole Analog

The trifluoromethyl group at the pyrazole 3-position substantially increases lipophilicity (calculated LogP) and alters electron distribution compared to a methyl substituent. Using in silico prediction tools, the target compound exhibits a calculated LogP ≈ 3.8 and a topological polar surface area (tPSA) of approximately 55 Ų, compared to a predicted LogP ≈ 2.9 and tPSA ≈ 55 Ų for the 3-methyl analog N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cinnamamide [1]. The difference in LogP (Δ ≈ 0.9 log units) indicates that the trifluoromethyl analog is significantly more lipophilic, which can influence membrane permeability, protein binding, and off-target partitioning profiles.

Lipophilicity Drug-likeness Physicochemical properties

Receptor-Targeted Class-Level Differentiation: Cannabinoid Receptor Antagonism SAR

Patents covering pyrazole-based cannabinoid receptor antagonists (e.g., US 20130005784) identify the combination of a cyclopropyl group at the pyrazole 5-position and a trifluoromethyl group at the 3-position as a privileged substitution pattern for CB1 receptor affinity and selectivity [1]. In the context of this patent family, the target compound's substitution pattern aligns with the most potent scaffold variants. Although quantitative binding data for this specific compound are not publicly disclosed, class-level inference suggests that the 5-cyclopropyl-3-trifluoromethyl substitution pattern is superior to 5-methyl or 5-phenyl analogs in terms of CB1 binding affinity, based on the patent's structure-activity disclosure [1].

Cannabinoid receptor CB1 antagonist Metabolic disorders

High-Value Application Scenarios for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide Based on Current Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Research

Based on patent disclosures of structurally related pyrazole amide derivatives showing GI₅₀ values in the low micromolar range (e.g., compound I-8 exhibited a GI₅₀ of 15.08 μM against MDA-MB-231 cells without cytotoxicity in normal fibroblasts [1]), the target compound represents a structurally distinct analog within this chemotype family. Its unique cyclopropyl-trifluoromethyl substitution pattern may yield differentiated potency or selectivity profiles in TNBC models, warranting its procurement for comparative cytotoxicity and transcriptomic studies.

Cannabinoid CB1 Receptor Antagonist Lead Optimization

The compound's pyrazole substitution pattern (5-cyclopropyl, 3-trifluoromethyl) matches the privileged scaffold described in US Patent 20130005784 for CB1 receptor antagonism [2]. Researchers developing CB1 antagonists for obesity, diabetes, or cardiometabolic indications can use this compound as a comparator to evaluate the contribution of the ethyl linker and cinnamamide terminus relative to other amide derivatives within the same patent genus.

Agricultural Fungicide Discovery – Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Hopping

Recent studies have introduced cinnamamide structural fragments into pyrazole-5-yl-amide frameworks to generate novel SDHI fungicides [3]. The target compound, bearing a cinnamamide moiety linked via a flexible ethyl spacer to a trifluoromethyl-cyclopropyl pyrazole, provides a scaffold-hopping opportunity to explore how the ethyl linker (versus direct amide or sulfonamide linkage) affects SDH enzyme inhibition, fungal growth inhibition, and crop safety profiles.

Chemical Probe for Epigenetic Target Engagement (HDAC Inhibition Hypothesis)

Cinnamamide derivatives have been reported as histone deacetylase (HDAC) inhibitors [4], and the pyrazole amide patent (US 2024/0376087) explicitly demonstrates HDAC-1 inhibitory activity for a related pyrazole amide compound in TNBC cells [1]. The target compound combines a cinnamamide (putative zinc-binding or cap group) with a trifluoromethyl-pyrazole surface-recognition motif, making it a candidate for biochemical HDAC isoform profiling to assess selectivity versus class I, II, and IV HDACs.

Quote Request

Request a Quote for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.